Phellochin

Vue d'ensemble

Description

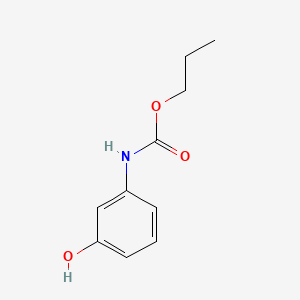

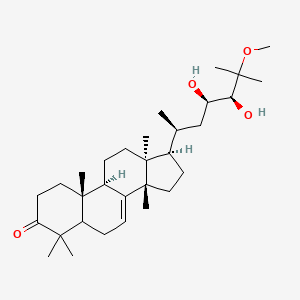

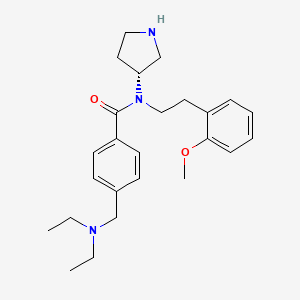

Phellochin is a natural triterpenoid found in the barks of Phellodendron chinense . It has a molecular weight of 488.8 g/mol .

Synthesis Analysis

This compound is isolated from the fruits of Phellodendron chinense SCHNEID. (Rutaceae). The isolation process involves ethanol extraction, concentration of the extract, silica gel column chromatography, gradient elution, gel column chromatography, and semi-preparative high-performance liquid chromatography purification .Molecular Structure Analysis

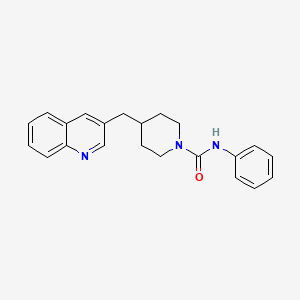

This compound contains a total of 90 bonds; 38 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ketone (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis

Three tirucallane-type triterpenoids, niloticin, this compound, and melianone, were isolated from the fruits of Phellodendron chinense SCHNEID. (Rutaceae). A possible biogenetic pathway in P. chinense is proposed: niloticin → melianone → limonoids, based on the isolation of the compounds in different oxidation states .Physical And Chemical Properties Analysis

This compound has a molecular weight of 488.83, AlogP of 5.26, Hdon of 2, Hacc of 4, OB (%) of 35.41, Caco-2 of 0.47, BBB of -0.01, DL of 0.82, FASA- of 0.24, TPSA of 66.76, RBN of 6, and HL of 6.64 .Applications De Recherche Scientifique

1. Medical Research: Trichinellosis

Phellochin has been explored in the context of medical research, particularly concerning Trichinellosis, a parasitic disease. Researchers have studied the immune responses against Trichinella spiralis, where certain peptides and compounds such as this compound may play a role in developing protective immunity (Cui et al., 2013; Gu et al., 2008; Gu et al., 2013) (Cui et al., 2013) (Gu et al., 2008) (Gu et al., 2013).

2. Herbal Medicine: Phellodendron Chinense

The compound this compound, derived from Phellodendron chinense, has been identified and isolated for its potential applications in natural medicine. This research has expanded our understanding of the phytochemical constituents of Phellodendron chinense, which includes this compound and its potential therapeutic applications (Chen et al., 2009; Sun et al., 1990) (Chen et al., 2009) (Sun et al., 1990).

3. Pharmacology: Analytical Methods

In pharmacological studies, methods have been developed for the simultaneous determination of various compounds, including this compound, in herbal medicines. This advancement aids in the quality assessment of Phellodendron Amurensis Cortex and related products, highlighting this compound's role in such evaluations (Chen et al., 2019) (Chen et al., 2019).

Safety and Hazards

Orientations Futures

There is a need for more research to fully understand the potential applications of Phellochin. For instance, one study found that this compound has anti-cancer effects and cytotoxicity against cancer cells, such as MDA-MB-231 cells . This suggests that this compound could potentially be used in the development of new treatments for cancer.

Mécanisme D'action

Phellochin, also known as (5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-Dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one, is a natural product of Phellodendron . It is a triterpenoid isolated from the fruits of Phellodendron chinense SCHNEID .

Mode of Action

It is known that this compound has antibacterial, anti-inflammatory, and antioxidant activities . The specific interactions between this compound and its targets, as well as the resulting changes, need to be further investigated.

Biochemical Pathways

A possible biogenetic pathway in phellodendron chinense has been proposed: niloticin → melianone → limonoids, based on the isolation of the compounds in different oxidation states

Result of Action

This compound has been reported to have antibacterial, anti-inflammatory, and antioxidant activities

Analyse Biochimique

Cellular Effects

Phellochin has been reported to exhibit antibacterial, anti-inflammatory, and antioxidant activities These properties suggest that this compound may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-studied

Propriétés

IUPAC Name |

(9R,10R,13S,14S,17R)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O4/c1-19(18-23(32)26(34)28(4,5)35-9)20-12-16-31(8)22-10-11-24-27(2,3)25(33)14-15-29(24,6)21(22)13-17-30(20,31)7/h10,19-21,23-24,26,32,34H,11-18H2,1-9H3/t19-,20+,21-,23+,24?,26-,29+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCURJKDUYAFAQG-RLXWAGRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)OC)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H]([C@@H](C(C)(C)OC)O)O)[C@H]1CC[C@]2([C@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921675 | |

| Record name | 23,24-Dihydroxy-25-methoxylanost-7-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115334-04-8 | |

| Record name | Phellochin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115334048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23,24-Dihydroxy-25-methoxylanost-7-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B1679689.png)

![8-Chloro-5-methyl-1-(3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-5,6-dihydro-4h-2,3,5,10b-tetraaza-benzo[e]azulene](/img/structure/B1679691.png)

![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)

![N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide](/img/structure/B1679699.png)

![1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea](/img/structure/B1679701.png)

![(3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate](/img/structure/B1679708.png)